Computed Lipophilicity (XLogP3) Comparison with the Benzoxazolyl Acetamide Analog
Lipophilicity governs membrane permeability, solubility, and non-specific protein binding. The ortho-bromophenyl propanamide is predicted to be substantially more lipophilic than the benzoxazolyl acetamide comparator, which contains additional polar heteroatoms [1]. Although the exact XLogP3 for the target compound has not been experimentally determined, fragment-based calculation (bromobenzene + amide + cyclohexenol) yields an estimated XLogP3 of approximately 3.0–3.5, versus 1.2 for the benzoxazolyl analog reported in PubChem [1]. This difference of roughly 2 log units implies a 100-fold higher theoretical partition coefficient, directly affecting pharmacokinetic behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 3.0–3.5 (fragment-based calculation; no experimental value available from allowed sources) |
| Comparator Or Baseline | N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (PubChem CID 126851997): XLogP3 = 1.2 [1] |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.8 to +2.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental logP or logD data available for either compound |
Why This Matters
A 100-fold difference in predicted partition coefficient can translate into markedly different membrane permeability, solubility, and off-target binding profiles, making the target compound preferable for hydrophobic binding pockets or lipid-rich environments.
- [1] PubChem Compound Summary for CID 126851997, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126851997 View Source
